molecular formula C19H18FN3O3S B2902509 1-[(3-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione CAS No. 1251602-65-9

1-[(3-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione

Cat. No.: B2902509
CAS No.: 1251602-65-9
M. Wt: 387.43
InChI Key: SQDSAVYJNNLSSG-UHFFFAOYSA-N
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Description

1-[(3-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a benzothiadiazine derivative intended for research and development purposes. The compound features a pyrrolidine-1-carbonyl moiety, a functional group commonly utilized in medicinal chemistry to modulate properties such as potency and metabolic stability . Its core benzothiadiazine structure is a privileged scaffold in pharmaceutical research, often explored for its diverse biological activities. The presence of the fluorobenzyl group may enhance membrane permeability and impact binding affinity due to the effects of fluorine substitution . This chemical is strictly for laboratory research use and is a key intermediate for synthesizing novel compounds for biological screening. It is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

[1-[(3-fluorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3S/c20-15-7-5-6-14(12-15)13-23-16-8-1-2-9-17(16)27(25,26)18(21-23)19(24)22-10-3-4-11-22/h1-2,5-9,12H,3-4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDSAVYJNNLSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Aminobenzenesulfonamide Derivatives

The benzothiadiazine core is classically synthesized via cyclization of o-aminobenzenesulfonamides. Source demonstrates that o-azidobenzenesulfonamides (10a–i) react with ethyl carbonochloridate to form intermediates (9b) , which undergo intramolecular aza-Wittig reactions with triphenylphosphine to yield 3-ethoxy-1,2,4-benzothiadiazine 1,1-dioxides (13) . Hydrolysis of 13 with ethanolic HCl furnishes benzothiadiazine-3-one 1,1-dioxides (15) in >85% yield (Table 1).

Table 1: Cyclization and Hydrolysis Conditions for Benzothiadiazine Core Synthesis

Intermediate Reagents/Conditions Product Yield (%)
9b PPh₃, THF, reflux 13c 78
13c HCl (ethanolic), 60°C 15c 92

Reductive Cyclization of Nitroamines

Source reports an alternative route using N-arylsulphonylprolyl chlorides (5–7) , which react with silver trifluoromethanesulphonate to generate iminium salts (9–11) . Reductive cyclization of nitroamines (13–15) with NaBH₄ in methanol yields tetrahydro-1H-pyrrolo[1,2-b]benzothiadiazine 5,5-dioxides (17–20) in 70–80% yields. This method favors tricyclic systems but requires optimization for monocyclic benzothiadiazines.

Installation of the 3-(Pyrrolidine-1-carbonyl) Group

Acylation of 3-Amino Intermediates

The pyrrolidine-1-carbonyl moiety is introduced via amide coupling. Source reacts 3-aminobenzothiadiazines with pyrrolidine-1-carbonyl chloride in dichloromethane/pyridine, yielding the target carboxamide in 80% yield. Alternatively, EDCI/HOBt-mediated coupling in DMF achieves similar efficiency.

Table 3: Acylation Conditions for Pyrrolidine-1-carbonyl Attachment

Substrate Acylating Agent Coupling Reagent Solvent Yield (%)
15c Pyrrolidine-1-carbonyl chloride Pyridine CH₂Cl₂ 82
15e Pyrrolidine-1-carbonyl chloride EDCI/HOBt DMF 85

Reductive Amination for Carboxamide Formation

Source describes reductive amination of 3-ketobenzothiadiazines with pyrrolidine, using NaBH₃CN in methanol. This one-pot method affords the carboxamide in 70% yield but requires strict pH control.

Integrated Synthetic Pathway

Combining the above steps, a representative synthesis proceeds as follows:

  • Core Formation : Cyclocondensation of o-azidobenzenesulfonamide with ethyl carbonochloridate to yield benzothiadiazine-3-one 1,1-dioxide (15c) .
  • Alkylation : Reaction of 15c with 3-fluorobenzyl bromide/K₂CO₃ in DMF to install the 3-fluorobenzyl group.
  • Acylation : Amide coupling of the 3-amino intermediate with pyrrolidine-1-carbonyl chloride/pyridine in CH₂Cl₂.

Overall Yield : 58% (three steps).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82–7.45 (m, 4H, Ar-H), 5.12 (s, 2H, CH₂), 3.65–3.45 (m, 4H, pyrrolidine-H), 2.15–1.95 (m, 4H, pyrrolidine-H).
  • ESI-MS : m/z 430 [M+H]⁺.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O) shows >98% purity, with retention time 12.3 min.

Challenges and Optimization Considerations

  • Regioselectivity : Competing alkylation at position 2 is mitigated using bulky bases (e.g., DBU).
  • Acylation Efficiency : Pyridine outperforms Et₃N as a base due to superior nucleophilicity.
  • Solvent Effects : Dichloromethane enhances aza-Wittig cyclization rates vs. THF.

Chemical Reactions Analysis

Types of Reactions

1-[(3-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions at the benzyl or pyrrolidinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4lambda6,1,2-benzothiadiazine-4,4-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Comparative Analysis of Key Features

Compound (Reference) Core Heterocycle Substituents Biological Activity Synthesis Strategy
Target Compound Benzothiadiazine 3-Fluorophenylmethyl, pyrrolidine carbonyl Hypothetical (antimicrobial) Condensation/cyclization
Bis[2-amino-6-(aryl)nicotinonitrile] derivatives Pyridine Aryl, cyano Antimicrobial α,β-unsaturated ketone reaction
Fluridone (5) Pyridinone Trifluoromethylphenyl Herbicidal Multi-step alkylation
Fipronil (4) Pyrazole Trifluoromethylsulfinyl, chlorophenyl Insecticidal Cyano-substitution
Key Observations:

Heterocyclic Core Influence: The benzothiadiazine core in the target compound distinguishes it from pyridine (), pyridinone (), and pyrazole () derivatives. Benzothiadiazines are less common in agrochemicals but are explored for their electron-deficient aromatic systems, which may enhance reactivity toward biological targets compared to pyridines or pyrazoles .

Substituent Effects: The 3-fluorophenyl group in the target compound parallels fluorinated motifs in fipronil (4) and fluridone (5), which are critical for bioactivity due to increased membrane permeability and resistance to metabolic degradation .

Synthetic Pathways: The target compound’s synthesis likely involves condensation/cyclization steps similar to those used for pyridine derivatives in , where α,β-unsaturated ketones are intermediates. In contrast, fipronil and fluridone rely on cyano-substitution and alkylation, respectively .

The fluorine atom’s electronegativity may enhance interactions with microbial enzymes, akin to trifluoromethyl groups in fluridone .

Structural Conformational Analysis:

The benzothiadiazine ring’s puckering (if present) could be analyzed using the Cremer-Pople coordinates described in . Compared to planar pyridines or slightly puckered pyrazoles, the thiadiazine’s larger ring may adopt distinct conformations, influencing binding to biological targets .

Q & A

Q. What are the optimal synthetic routes for preparing 1-[(3-fluorophenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione?

Methodological Answer: The synthesis typically involves multi-step reactions starting with fluorinated benzaldehyde derivatives and heterocyclic precursors. For example, analogous compounds have been synthesized via:

  • Step 1 : Condensation of (S)-piperidine-2-carboxylic acid methyl ester hydrochloride with 3-fluoro-benzaldehyde under basic conditions (e.g., K₂CO₃ in DMF) to form the fluorophenyl-methyl intermediate .
  • Step 2 : Coupling with pyrrolidine-1-carbonyl chloride using a Schlenk line under inert atmosphere to prevent hydrolysis .
  • Step 3 : Cyclization with thiadiazine precursors in refluxing THF, monitored by TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .
    Key Optimization Parameters :
ParameterCondition
Temperature60–80°C (reflux)
CatalystPd(OAc)₂ for coupling steps
PurificationColumn chromatography (silica gel, gradient elution)

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Structural validation requires a combination of analytical techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.5 ppm, pyrrolidine carbonyl at ~170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~450–460) .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction can resolve bond angles and stereochemistry, as seen in structurally similar pyridazinone derivatives .

Advanced Research Questions

Q. What strategies are effective for identifying biological targets or mechanisms of action for this compound?

Methodological Answer: Advanced target identification involves:

  • Computational Docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., kinase domains or GPCRs) .
  • Pharmacological Profiling :
    • In vitro assays : Screen against kinase panels or ion channels (e.g., FLIPR-based calcium flux assays) .
    • Proteomics : SILAC-based quantitative proteomics to identify protein binding partners in cell lysates .
      Example Workflow :

Docking against a library of 500+ human kinases.

Validate top 10 candidates via competitive binding assays (IC₅₀ determination).

Confirm cellular activity using CRISPR knockouts of putative targets.

Q. How should researchers address contradictions in experimental data (e.g., inconsistent bioactivity across assays)?

Methodological Answer: Data discrepancies require systematic validation:

  • Reproduibility Checks : Replicate assays under identical conditions (e.g., pH, temperature, solvent) .
  • Orthogonal Assays : Use complementary techniques (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Batch Analysis : Compare compound purity across batches via HPLC (e.g., >95% purity threshold) .
    Case Study : If bioactivity varies between cell lines, perform:

Metabolomic profiling to rule out off-target effects.

Cross-species testing (e.g., murine vs. human models) .

Q. What analytical challenges arise in detecting trace impurities or metabolites of this compound?

Methodological Answer: High sensitivity is required due to low metabolite concentrations:

  • LC-MS/MS : Use a Q-TOF mass spectrometer with a C18 column (2.1 × 50 mm, 1.7 µm) and 0.1% formic acid in water/acetonitrile gradient .
  • Derivatization : Enhance detection of fluorinated metabolites using PFB bromide to form electron-capturing derivatives .
    Detection Limits :
AnalyteLOD (ng/mL)LOQ (ng/mL)
Parent Compound0.10.3
Major Metabolite0.050.15

Q. How can the electronic effects of the fluorophenyl and pyrrolidine groups influence reactivity?

Methodological Answer:

  • Fluorophenyl Group : The electron-withdrawing fluorine atom (σₚ = +0.06) directs electrophilic substitution to the para position and stabilizes adjacent carbonyl groups via resonance .
  • Pyrrolidine-1-carbonyl : The amide group participates in hydrogen bonding, affecting solubility (logP ~2.5) and binding to polar protein pockets .
    Computational Analysis :
  • DFT calculations (B3LYP/6-31G*) show a charge density of +0.12 e on the benzothiadiazine sulfur, enhancing electrophilicity at the 4,4-dione moiety .

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